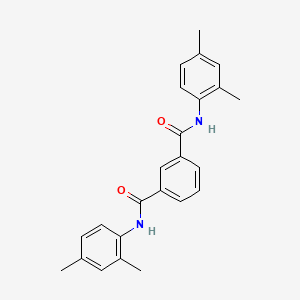

N,N'-bis(2,4-dimethylphenyl)isophthalamide

Descripción

The exact mass of the compound N,N'-bis(2,4-dimethylphenyl)isophthalamide is 372.183778013 g/mol and the complexity rating of the compound is 503. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164155. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-bis(2,4-dimethylphenyl)isophthalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis(2,4-dimethylphenyl)isophthalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-N,3-N-bis(2,4-dimethylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O2/c1-15-8-10-21(17(3)12-15)25-23(27)19-6-5-7-20(14-19)24(28)26-22-11-9-16(2)13-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNPXQUXBIDALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Analysis

Established Synthetic Routes for Isophthalamide (B1672271) Core Formation

The creation of the isophthalamide backbone is a well-documented process in polymer chemistry, particularly in the synthesis of aromatic polyamides, or aramids. mdpi.com These methods are broadly applicable to the synthesis of smaller molecules like the title compound.

The most prevalent and industrially significant method for forming aryl amides is the condensation reaction between a carboxylic acid derivative and an amine. numberanalytics.com For the synthesis of isophthalamides, this typically involves the reaction of a diamine with a diacid chloride. mdpi.commdpi.com This reaction is a form of nucleophilic acyl substitution.

Acyl Chloride Condensation: The reaction of isophthaloyl chloride with an aromatic amine is a common and efficient method. mdpi.comkpi.ua The high reactivity of the acyl chloride allows the reaction to proceed under relatively mild conditions. This is the most direct route for preparing N,N'-disubstituted isophthalamides.

Direct Condensation: While possible, the direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water byproduct, which can be slow and lead to side reactions. nih.govlibretexts.org

Coupling Reagent-Mediated Methods: A vast array of coupling reagents has been developed to facilitate amide bond formation from carboxylic acids and amines under mild conditions, which is particularly useful for sensitive substrates. numberanalytics.comorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. numberanalytics.com Examples include carbodiimides, uronium salts like COMU, and phosphonium (B103445) reagents. organic-chemistry.org

Alternative Strategies: Other innovative methods include the base-catalyzed reaction of aryl azides with aldehydes, which proceeds through a triazoline intermediate before rearranging to form the aryl amide. nih.gov This approach avoids the need for potentially weakly nucleophilic anilines. nih.gov

Optimizing the synthesis of isophthalamides involves careful selection of reagents, solvents, and reaction conditions to maximize yield and purity.

Solvent Selection: Low-temperature solution polycondensation is a widely used technique for producing aromatic polyamides. kpi.uaresearchgate.net This method typically employs polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylformamide (DMF). mdpi.commdpi.comresearchgate.net These solvents help to dissolve the starting materials and the resulting amide product.

Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic. Low-temperature conditions, often starting at 0°C and allowing the reaction to proceed to room temperature, are used to control the reaction rate and prevent the formation of byproducts. kpi.ua

Acid Scavengers: The condensation of an acyl chloride with an amine produces hydrogen chloride (HCl) as a byproduct. An acid scavenger, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl and drive the reaction to completion. In some cases, the solvent itself (like DMAc) or an excess of the amine reactant can serve this purpose.

The table below summarizes typical conditions for low-temperature solution polycondensation used for aromatic polyamides, which are analogous to the synthesis of the title compound.

| Parameter | Condition | Rationale | Source |

| Reactants | Aromatic Diamine & Aromatic Diacid Chloride | High reactivity for efficient amide bond formation. | mdpi.com |

| Solvent | N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP) | Dissolves reactants and polymer product. | mdpi.comresearchgate.net |

| Temperature | 0°C to Room Temperature | Controls exothermic reaction, minimizes side products. | kpi.ua |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction of moisture-sensitive acyl chlorides. | kpi.ua |

| Additives | Acid Scavenger (e.g., Pyridine), LiCl/CaCl₂ | Neutralizes HCl byproduct; enhances solubility. | mdpi.com |

Targeted Synthesis of N,N'-bis(2,4-dimethylphenyl)isophthalamide

The most direct and logical synthesis route for N,N'-bis(2,4-dimethylphenyl)isophthalamide is the low-temperature condensation of isophthaloyl chloride with two equivalents of 2,4-dimethylaniline (B123086).

The quality of the final product is highly dependent on the purity of the starting materials.

Isophthaloyl Chloride: This precursor is typically synthesized from isophthalic acid. A common laboratory and industrial method involves reacting isophthalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.org The reaction with thionyl chloride is effective, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. beilstein-journals.org The crude isophthaloyl chloride is often purified by vacuum distillation. beilstein-journals.org

2,4-Dimethylaniline: This precursor, also known as 2,4-xylidine, is a commercially available aromatic amine. Purification, if necessary, can be achieved by distillation under reduced pressure to remove any oxidized impurities or isomers.

The formation of the amide bond in the targeted synthesis proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The nitrogen atom of the 2,4-dimethylaniline, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of isophthaloyl chloride.

Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, moving the electrons onto the oxygen atom and forming a tetrahedral intermediate.

Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses, reforming the C=O double bond and eliminating a chloride ion as the leaving group.

Deprotonation: A base, such as a second molecule of the amine or an added acid scavenger, removes the proton from the nitrogen atom, yielding the neutral mono-amide product and a salt (e.g., 2,4-dimethylanilinium chloride).

Second Amidation: The process is repeated at the second acyl chloride site on the isophthaloyl moiety with another molecule of 2,4-dimethylaniline to form the final N,N'-bis(2,4-dimethylphenyl)isophthalamide.

Mechanistic studies on related reactions, such as copper-catalyzed N-arylation, suggest that under certain conditions, the activation of the halide is the rate-determining step. acs.org However, for the highly reactive acyl chloride system, the nucleophilic addition is typically rapid.

Green Chemistry Principles in N,N'-bis(2,4-dimethylphenyl)isophthalamide Synthesis

Applying green chemistry principles to the synthesis of N,N'-bis(2,4-dimethylphenyl)isophthalamide involves re-evaluating the traditional synthetic route to improve its environmental footprint.

Atom Economy: The classic condensation of an acyl chloride with an amine has suboptimal atom economy due to the formation of hydrochloride salts as byproducts. Alternative methods that avoid this, such as direct amidation or catalytic approaches, are preferable from a green chemistry perspective. nih.gov

Alternative Solvents: The use of polar aprotic solvents like DMAc and NMP is effective but poses environmental and health concerns. Research into greener solvents or solvent-free conditions is an active area. organic-chemistry.org Water is an ideal green solvent, and some amidation reactions can be performed in aqueous micellar media. organic-chemistry.org

Catalytic Routes: Developing catalytic direct amidation methods that can join isophthalic acid and 2,4-dimethylaniline without the need for stoichiometric activators or chlorinating agents is a key goal. Boron-based catalysts have shown promise in the condensation of aromatic carboxylic acids and amines. organic-chemistry.org

Bio-Based Feedstocks: A major thrust in green polymer chemistry is the use of monomers derived from renewable resources. sustainabilitymatters.net.aursc.org While isophthalic acid and 2,4-dimethylaniline are petrochemically derived, future research could explore bio-based aromatic acids and amines. For example, 2,5-furandicarboxylic acid (FDCA) is a bio-based monomer used to create polyamides. rsc.org

By considering these principles, the synthesis of N,N'-bis(2,4-dimethylphenyl)isophthalamide can be modernized to be more sustainable and efficient.

Scale-Up Considerations for Laboratory to Industrial Production

The transition from laboratory-scale synthesis to industrial production of N,N'-bis(2,4-dimethylphenyl)isophthalamide, a molecule with potential applications in high-performance polymers, necessitates a thorough evaluation of several critical factors. While the laboratory synthesis provides a proof-of-concept, industrial scale-up introduces challenges related to reaction control, cost-effectiveness, safety, and product consistency. This section will detail the key considerations for the successful large-scale manufacturing of this aromatic diamide.

The primary synthetic route to N,N'-bis(2,4-dimethylphenyl)isophthalamide involves the condensation reaction between isophthaloyl chloride and 2,4-dimethylaniline. The scale-up of this process is heavily dependent on the industrial availability and purification of these starting materials, as well as the management of the reaction conditions and downstream processing.

Industrial Production of Key Intermediates

A reliable and cost-effective supply of high-purity starting materials is paramount for industrial production.

Isophthaloyl Chloride: The industrial synthesis of isophthaloyl chloride is well-established and typically proceeds via two main routes: the thionyl chloride method and the phosgene (B1210022) method. patsnap.comgoogle.com In the thionyl chloride method, isophthalic acid is reacted with an excess of thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide. patsnap.com The phosgene method involves the reaction of isophthalic acid with phosgene, which can be advantageous in certain contexts but involves handling a highly toxic gas. google.com Purification is generally achieved through vacuum distillation to yield a high-purity product. patsnap.comgoogle.comgoogle.com

2,4-Dimethylaniline: This substituted aniline (B41778) is primarily produced on an industrial scale through the nitration of m-xylene (B151644) to yield 2,4-dimethylnitrobenzene, which is subsequently reduced. guidechem.com The reduction step can be carried out using methods such as catalytic hydrogenation or iron in an acidic medium. guidechem.comgoogle.com Another approach involves the direct amination of m-xylene. google.com The choice of method depends on factors like cost, efficiency, and environmental considerations. Purification of the final product is crucial to remove isomeric impurities. guidechem.com

Reaction Control and Optimization

Controlling the reaction parameters is critical to ensure high yield, purity, and consistency of the final product on a large scale.

Stoichiometry and Addition Rate: Precise control over the molar ratio of isophthaloyl chloride and 2,4-dimethylaniline is essential. The rate of addition of the highly reactive isophthaloyl chloride to the solution of 2,4-dimethylaniline must be carefully managed to control the reaction exotherm and prevent side reactions.

Solvent Selection: The choice of solvent is a critical scale-up parameter. While laboratory syntheses may use a variety of solvents, industrial production favors solvents that are low-cost, have a low environmental impact, are easy to recover, and provide good solubility for both reactants and the product. Dichloromethane and N-methyl-2-pyrrolidone (NMP) are common solvents for this type of reaction. mdpi.com The use of aqueous systems or greener solvent alternatives is an area of ongoing research to improve the sustainability of the process. nih.gov

Temperature Control: The condensation reaction is exothermic. Efficient heat removal is a major challenge in large reactors. The temperature must be maintained within a narrow range to minimize side reactions, such as the formation of oligomers or degradation of the product.

By-product Removal: The reaction generates hydrogen chloride (HCl) as a by-product. An acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), is typically included in the reaction mixture to neutralize the HCl. derpharmachemica.com On an industrial scale, the selection of the acid scavenger and the subsequent removal of the resulting salt are important considerations for process efficiency and product purity.

Downstream Processing and Purification

The isolation and purification of N,N'-bis(2,4-dimethylphenyl)isophthalamide on an industrial scale present a different set of challenges compared to laboratory procedures.

Product Isolation: In the laboratory, the product is often isolated by precipitation followed by filtration. On a large scale, this requires robust and efficient solid-liquid separation equipment, such as centrifuges or filter presses. The physical properties of the precipitate, such as particle size and filterability, become important factors.

Purification: The crude product may contain unreacted starting materials, by-products, and residual solvent. Industrial purification methods may include recrystallization, washing with appropriate solvents, or other techniques to achieve the desired product specifications. The choice of purification method will depend on the required purity level for the intended application.

Drying: Efficient drying of the final product is necessary to remove residual solvents and moisture. Industrial dryers, such as vacuum ovens or agitated filter dryers, are employed for this purpose.

Comparison of Laboratory and Industrial Scale Parameters

The following table provides a comparative overview of key parameters for the synthesis of N,N'-bis(2,4-dimethylphenyl)isophthalamide at the laboratory and industrial scales.

| Parameter | Laboratory Scale | Industrial Scale |

| Reactant Purity | High purity (analytical grade) | Technical grade, with defined specifications |

| Reaction Vessel | Glass flask (mL to L range) | Glass-lined or stainless steel reactor (m³ range) |

| Heat Transfer | Surface area to volume ratio is high; efficient heat dissipation | Surface area to volume ratio is low; requires internal cooling coils or jacketed reactors |

| Mixing | Magnetic or overhead stirrer | Baffles and impellers designed for efficient mixing of large volumes |

| By-product Removal | Typically in-situ neutralization | In-situ neutralization followed by efficient separation of salts |

| Product Isolation | Buchner funnel filtration | Centrifuges, filter presses |

| Purification | Recrystallization from small solvent volumes | Large-scale crystallizers, solvent recovery systems |

| Process Control | Manual control of parameters | Automated process control systems (e.g., DCS) for monitoring and control of temperature, pressure, pH, and addition rates |

Advanced Structural Elucidation and Molecular Characterization

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy is indispensable for the unambiguous structural determination and characterization of complex organic molecules. For N,N'-bis(2,4-dimethylphenyl)isophthalamide, a combination of Nuclear Magnetic Resonance (NMR) and vibrational spectroscopic methods provides a comprehensive picture of its atomic connectivity and functional group arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure, dynamics, and environment of the analyte.

To resolve the complex proton (¹H) and carbon-¹³ (¹³C) NMR spectra of N,N'-bis(2,4-dimethylphenyl)isophthalamide, multi-dimensional NMR experiments are employed. These techniques separate overlapping signals and establish correlations between different nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related N,N'-diaryl isophthalamide (B1672271) typically reveals distinct signals for the aromatic protons on the central isophthaloyl ring and the flanking 2,4-dimethylphenyl groups, as well as the amide N-H protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the amide groups, the various aromatic carbons, and the methyl group carbons.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For N,N'-bis(2,4-dimethylphenyl)isophthalamide, COSY would show correlations between adjacent aromatic protons on the phenyl and isophthaloyl rings. wikipedia.orgaist.go.jp

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the signals of protonated carbons in the molecule. nih.govdbpedia.org

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar N,N'-diaryl isophthalamide

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Amide (N-H) | ~10.2 | - |

| Isophthaloyl-H (C2) | ~8.5 | ~132.0 |

| Isophthaloyl-H (C4,6) | ~8.1 | ~129.0 |

| Isophthaloyl-H (C5) | ~7.7 | ~125.0 |

| 2,4-dimethylphenyl-H (C3') | ~7.2 | ~131.0 |

| 2,4-dimethylphenyl-H (C5') | ~7.1 | ~129.5 |

| 2,4-dimethylphenyl-H (C6') | ~7.0 | ~128.0 |

| Methyl (C2'-CH₃) | ~2.3 | ~17.5 |

| Methyl (C4'-CH₃) | ~2.1 | ~20.5 |

| Amide Carbonyl (C=O) | - | ~165.0 |

| Isophthaloyl-C (C1,3) | - | ~135.0 |

| 2,4-dimethylphenyl-C (C1') | - | ~136.0 |

| 2,4-dimethylphenyl-C (C2') | - | ~130.0 |

| 2,4-dimethylphenyl-C (C4') | - | ~138.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Solid-state NMR (ssNMR) is a vital tool for characterizing the structure and dynamics of materials in their solid form. sigmaaldrich.com For N,N'-bis(2,4-dimethylphenyl)isophthalamide, which is a solid at room temperature, ssNMR can provide insights into its crystalline packing, polymorphism, and the conformation of the molecule in the bulk material. sigmaaldrich.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are typically used to obtain high-resolution spectra of solid samples.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" that is unique to the compound and its structure.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. cornell.edu It is particularly effective for identifying the functional groups present in a molecule.

Table 2: Key FTIR Absorption Bands for a Representative N,N'-diaryl isophthalamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretching | 3400 - 3200 | Characteristic of the amide N-H bond. cornell.edu |

| C-H Stretching (Aromatic) | 3100 - 3000 | Aromatic C-H bond vibrations. |

| C-H Stretching (Aliphatic) | 3000 - 2850 | Methyl group C-H bond vibrations. |

| C=O Stretching (Amide I) | 1680 - 1630 | Carbonyl double bond stretching, a strong and characteristic amide band. cornell.edu |

| N-H Bending (Amide II) | 1570 - 1515 | Coupled N-H in-plane bending and C-N stretching. |

| C-N Stretching | 1400 - 1200 | Amide C-N bond stretching. |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed vibrational fingerprint of the molecule. For N,N'-bis(2,4-dimethylphenyl)isophthalamide, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic rings and the carbon-carbon bonds of the molecular backbone.

Table 3: Expected Raman Shifts for a Representative N,N'-diaryl isophthalamide

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100 - 3000 | Aromatic C-H bond vibrations. |

| C=C Stretching (Aromatic) | 1620 - 1580 | Characteristic ring stretching modes of the phenyl and isophthaloyl groups. |

| C-C Stretching | 1300 - 1200 | Stretching of the carbon-carbon single bonds. |

| Ring Breathing Modes | ~1000 | Symmetric vibrations of the aromatic rings. |

Mass Spectrometry for Molecular Fragmentation and Isotopic Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns under ionization. For N,N'-bis(2,4-dimethylphenyl)isophthalamide (C₂₄H₂₄N₂O₂), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this molecule under electron impact ionization is predictable based on the functional groups present. chemguide.co.ukwikipedia.org The most probable fragmentation pathways involve the cleavage of the amide bonds, which are typically the weakest links. libretexts.orglibretexts.org

Key fragmentation processes include:

Amide Bond Cleavage: The C-N bond between the carbonyl group and the nitrogen atom can break, leading to the formation of a 2,4-dimethylphenylaminyl radical and an isophthaloyl cation fragment, or a 2,4-dimethylphenyl isocyanate fragment.

Carbonyl-Aryl Bond Cleavage: Cleavage of the bond between a carbonyl group and the central benzene (B151609) ring can occur.

McLafferty Rearrangement: While less common in purely aromatic amides, rearrangement reactions can sometimes occur. wikipedia.org

The resulting mass spectrum would show a series of peaks corresponding to these and other smaller fragments. The isotopic pattern, particularly the M+1 and M+2 peaks, would be determined by the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O.

Table 1: Predicted Major Mass Spectrometry Fragments

| Fragment Structure | Fragment Name | Predicted m/z | Fragmentation Pathway |

|---|---|---|---|

| [C₈H₉N]⁺ | 2,4-dimethylaniline (B123086) ion | 121 | Cleavage of amide C-N bond |

| [C₈H₅O₂]⁺ | Isophthaloyl fragment | 133 | Cleavage of both amide bonds |

| [C₁₆H₁₅N₂O₂]⁺ | [M - C₈H₉]⁺ | 283 | Loss of a dimethylphenyl group |

| [C₂₄H₂₄N₂O₂]⁺ | Molecular Ion (M⁺) | 372 | Parent molecule |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu N,N'-bis(2,4-dimethylphenyl)isophthalamide contains multiple chromophores, primarily the benzene rings and the carbonyl groups of the amide functions. The presence of these conjugated systems gives rise to characteristic absorption bands in the ultraviolet region.

The expected electronic transitions are:

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings and the C=O double bonds. msu.edu The conjugation between the central isophthaloyl ring and the two N,N'-bis(2,4-dimethylphenyl) moieties influences the energy and intensity of these transitions.

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (n), specifically the lone pairs on the oxygen and nitrogen atoms, to π* anti-bonding orbitals of the carbonyl groups. msu.edu

The solvent environment can influence the position of these absorption maxima (λmax). Polar solvents can lead to shifts in the absorption bands (solvatochromism) due to differential stabilization of the ground and excited states. For instance, n → π* transitions typically experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift. researchgate.net

Fluorescence Spectroscopy for Photophysical Characteristics

Fluorescence spectroscopy investigates the photophysical properties of a molecule by measuring the light it emits after absorbing photons. Compounds with extended π-systems, like N,N'-bis(2,4-dimethylphenyl)isophthalamide, often exhibit fluorescence. The emission properties are sensitive to the molecular structure, rigidity, and environment. mdpi.com

The photophysical characteristics of interest include:

Emission Maximum (λem): The wavelength at which the highest fluorescence intensity is observed.

Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.

X-ray Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Packing

Although the specific crystal structure for N,N'-bis(2,4-dimethylphenyl)isophthalamide is not publicly documented, analysis of closely related structures, such as N,N′-Bis(2,5-dichlorophenyl)isophthalamide, offers significant insight into its likely molecular geometry and packing. nih.gov

Molecular Geometry: The molecule is expected to adopt a conformation where the two amide groups are twisted relative to the plane of the central isophthaloyl ring. The two carbonyl (C=O) groups are likely in an anti orientation relative to each other. nih.gov The 2,4-dimethylphenyl rings would also be twisted out of the plane of the adjacent amide groups due to steric hindrance from the methyl substituents.

Crystal Packing: The primary intermolecular interaction governing the crystal packing is expected to be hydrogen bonding between the amide N-H donor and the carbonyl O acceptor of an adjacent molecule (N-H···O). nih.govnih.gov These interactions would link the molecules into chains or sheets. Van der Waals forces and potential C-H···π interactions would further stabilize the three-dimensional crystal lattice.

Table 2: Predicted Crystallographic Parameters and Key Interactions (based on analogous structures)

| Parameter | Predicted Value/Feature | Reference |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | nih.gov |

| Key Conformation Feature | Twisted amide groups, anti-C=O orientation | nih.gov |

| Primary Intermolecular Interaction | N-H···O hydrogen bonds | nih.govnih.gov |

| Secondary Interactions | van der Waals forces, C-H···π interactions | nih.govscienceopen.com |

Analysis of Polymorphism and Crystal Growth Phenomena

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. rsc.org Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in N,N'-bis(2,4-dimethylphenyl)isophthalamide is plausible due to its conformational flexibility, particularly the rotational freedom around the aryl-carbonyl and aryl-nitrogen bonds.

The conditions of crystal growth, such as the choice of solvent, temperature, and rate of cooling, can influence which polymorphic form is obtained. researchgate.net For example, crystallization from different solvents could lead to different packing arrangements and potentially the inclusion of solvent molecules, forming pseudopolymorphs. rsc.orgresearchgate.net A systematic screening for polymorphs would be a critical step in the solid-state characterization of this compound, though no such studies have been publicly reported.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from single-crystal X-ray diffraction. nih.govscienceopen.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

For N,N'-bis(2,4-dimethylphenyl)isophthalamide, a Hirshfeld analysis would be expected to reveal:

N-H···O Hydrogen Bonds: These would appear as distinct, bright red spots on the dnorm map, indicating close contacts where the distance is shorter than the van der Waals radii. nih.gov

H···H Contacts: Due to the abundance of hydrogen atoms in the methyl and phenyl groups, H···H contacts would likely comprise the largest percentage of the total Hirshfeld surface area. scienceopen.comnih.gov

C-H···π Interactions: Contacts between the methyl or phenyl C-H groups and the π-system of an adjacent aromatic ring would be visible as complementary pale blue and red regions on the surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total crystal packing. nih.govscienceopen.com

Electron Microscopy and Diffraction Techniques for Morphological and Local Structural Studies

While X-ray crystallography provides unparalleled detail on the atomic arrangement in single crystals, electron microscopy and diffraction techniques offer complementary information regarding the morphology, crystal habit, and local structural order of a material. These methods are particularly valuable for examining microcrystalline or nanocrystalline samples, as well as for probing defects and variations in crystal structure.

As of the current body of scientific literature, specific studies focusing on the electron microscopy and electron diffraction analysis of N,N'-bis(2,4-dimethylphenyl)isophthalamide have not been extensively published. The characterization of this specific compound using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to reveal its crystal morphology, size distribution, and surface features remains an area for future investigation. Similarly, detailed local structural analysis through electron diffraction, which could provide information on lattice parameters and crystallographic symmetry from nano-sized domains, is not publicly available.

For context, in the broader field of isophthalamide derivatives and related aromatic amides, electron microscopy techniques are routinely employed to visualize the self-assembled structures, such as nanofibers, nanotubes, and crystalline aggregates, that these molecules can form. For instance, the analysis of a related compound, N,N'-bis(2,5-dichlorophenyl)isophthalamide, has been approached with crystallographic methods to understand its packing and intermolecular interactions, which are driven by hydrogen bonding. nih.gov Such studies provide a framework for the type of morphological and structural insights that could be gained for N,N'-bis(2,4-dimethylphenyl)isophthalamide.

Future research employing electron microscopy on N,N'-bis(2,4-dimethylphenyl)isophthalamide would likely focus on visualizing the crystalline habits formed under different crystallization conditions. SEM would be instrumental in revealing the three-dimensional shape and surface topography of its microcrystals. TEM, with its higher resolution, could potentially image the lattice fringes of crystalline nanoparticles, and selected area electron diffraction (SAED) patterns could be used to determine the crystal system and lattice parameters of individual crystallites.

Although no specific data tables for the electron microscopy and diffraction of N,N'-bis(2,4-dimethylphenyl)isophthalamide can be presented at this time due to the absence of published research, the following table illustrates the kind of data that would be expected from such an analysis, based on studies of analogous compounds.

Table 1: Hypothetical Electron Diffraction Data for a Crystalline Domain of N,N'-bis(2,4-dimethylphenyl)isophthalamide

| d-spacing (Å) | Miller Indices (hkl) |

| Value | (hkl) |

| Value | (hkl) |

| Value | (hkl) |

| Value | (hkl) |

This table is for illustrative purposes only and does not represent actual experimental data.

The acquisition of such data would be a crucial step forward in understanding the structure-property relationships of N,N'-bis(2,4-dimethylphenyl)isophthalamide, paving the way for its rational design and application in advanced materials.

Conformational Dynamics and Supramolecular Assembly

Conformational Analysis of the Isophthalamide (B1672271) Framework

The conformation of the isophthalamide framework is primarily determined by the torsional or dihedral angles around the amide (C-N) bonds and the N-C(aryl) bonds. Rotation around the amide C-N bond is significantly restricted due to the partial double-bond character arising from delocalization of the nitrogen lone pair electrons into the carbonyl group. This restriction leads to distinct syn and anti conformers. In N,N'-disubstituted isophthalamides, the amide N-H and C=O groups can adopt various orientations relative to the central phenyl ring.

The energy required to overcome this rotational restriction is known as the rotational barrier. For secondary amides, these barriers are substantial, often falling in the range of 20–23 kcal/mol. nih.govnih.gov This high barrier means that at room temperature, rotation is slow on the NMR timescale, often allowing for the observation of distinct signals for different conformers. nih.govmontana.edu The rotation of the aryl fragments is also a key conformational factor. While rotation around a typical N-C(aryl) single bond is generally faster, steric hindrance introduced by substituents can significantly increase the energy barrier. nih.gov

| Bond Type | Typical Rotational Barrier (ΔG≠) | Controlling Factors |

|---|---|---|

| Amide (OC-N) | ~20-23 kcal/mol | Partial double-bond character, resonance stabilization. nih.govnih.gov |

| N-Aryl (N-Caryl) | ~2.5-10 kcal/mol | Steric hindrance from ortho-substituents, electronic effects. nih.gov |

The N-aryl substituents, in this case, the 2,4-dimethylphenyl groups, play a critical role in defining the molecule's three-dimensional shape. The substitution pattern is particularly influential due to steric effects. The methyl group at the ortho-position (position 2) of the phenyl ring creates significant steric hindrance with the amide portion of the molecule. To alleviate this steric clash, the 2,4-dimethylphenyl ring is forced to rotate out of the plane of the amide group. This results in a large dihedral angle between the aromatic ring and the amide plane.

Intermolecular Interactions and Hydrogen Bonding Networks

The self-assembly of N,N'-bis(2,4-dimethylphenyl)isophthalamide into a crystalline solid is directed by a combination of strong and weak intermolecular forces. These interactions create a well-defined supramolecular architecture. nih.gov

The most dominant intermolecular interaction governing the assembly of isophthalamides is the hydrogen bond between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. mdpi.com These N-H···O=C interactions are highly directional and lead to the formation of robust, repeating patterns. In many related crystal structures, secondary amides form one-dimensional chains or tapes where molecules are linked head-to-tail. dcu.ie

The meta-arrangement of the two amide groups on the central phenyl ring means that the N-H vectors point away from each other in a divergent manner. This geometry promotes the formation of extended networks, such as molecular sheets or more complex three-dimensional hydrogen-bonded frameworks, rather than simple linear chains. nih.govresearchgate.net The reliability of this hydrogen bonding makes the isophthalamide unit a powerful building block in crystal engineering.

Beyond the primary hydrogen bonds, weaker non-covalent interactions play a crucial role in stabilizing the crystal packing. The presence of three aromatic rings (one central isophthaloyl ring and two 2,4-dimethylphenyl rings) in each molecule provides ample opportunity for π-π stacking and C-H···π interactions. nih.gov

π-π Stacking: This interaction involves the face-to-face or offset stacking of aromatic rings from adjacent molecules. Due to the steric bulk of the methyl groups, a perfectly co-planar, face-to-face arrangement is unlikely. Instead, an offset or slipped-stack arrangement, where the rings are displaced relative to one another, is more probable. This type of stacking helps to maximize attraction while minimizing steric repulsion. researchgate.net

C-H···π Interactions: These are a form of weak hydrogen bond where a C-H bond acts as the donor and the electron-rich face of an aromatic ring acts as the acceptor. nih.gov The aromatic C-H groups on the phenyl rings and, notably, the C-H bonds of the methyl substituents can all act as donors, interacting with the π-systems of neighboring molecules to add further stability to the three-dimensional structure.

The methyl substituents on the N-aryl rings are not passive spectators in the self-assembly process; they actively influence the final crystal packing. Their influence is twofold:

Steric Guidance: The bulk of the methyl groups, particularly the ortho-methyl group, prevents the molecules from packing in a simple, flat, co-planar fashion. This steric demand forces a more complex packing arrangement, potentially creating corrugated sheets or herringbone patterns where molecules interlock in a "key-lock" manner to optimize space. rsc.org This can lead to the formation of porous structures or specific molecular arrangements. rsc.org

Weak Interaction Donors: The methyl groups provide a multitude of C-H bonds that can participate in weak C-H···O and C-H···π interactions. researchgate.net These numerous, albeit individually weak, interactions collectively contribute significant stabilization energy to the crystal lattice, helping to lock the molecules into a specific, well-defined orientation. Therefore, the methyl groups are key design elements that direct the supramolecular assembly away from simple motifs and toward more intricate and stable three-dimensional architectures.

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using N,N'-bis(2,4-dimethylphenyl)isophthalamide is predicated on the predictable and directional nature of non-covalent interactions. The isophthalamide core provides a rigid framework with well-defined hydrogen bonding sites, while the 2,4-dimethylphenyl substituents offer opportunities for weaker, yet significant, secondary interactions.

The primary drivers for the self-assembly of isophthalamide-based molecules are the hydrogen bonds formed between the amide N-H donor and the carbonyl C=O acceptor groups. nih.gov These interactions are highly directional and lead to the formation of robust supramolecular synthons, which are reliable structural motifs in crystal engineering. nih.gov The geometry of the isophthaloyl scaffold, with its meta-substitution pattern, predisposes the molecule to form specific angular structures.

Self-Assembly in Solution and Solid State

In solution, the self-assembly of N,N'-bis(2,4-dimethylphenyl)isophthalamide is expected to be concentration and solvent-dependent. In non-polar solvents, the strong propensity for hydrogen bonding would likely lead to the formation of discrete oligomeric species or one-dimensional polymeric chains. The hydrophobic nature of the dimethylphenyl groups would further promote aggregation to minimize unfavorable interactions with polar solvents.

In the solid state, the self-assembly process is governed by the principles of close packing and the maximization of favorable intermolecular interactions. The formation of a crystalline solid from solution involves a nucleation and growth process, where molecules recognize each other through their complementary hydrogen bonding sites and pack in a highly ordered manner. The resulting crystal structure represents a thermodynamic minimum, where the enthalpic gain from forming strong hydrogen bonds and other stabilizing interactions outweighs the entropic cost of ordering.

The conformational flexibility of the N,N'-bis(2,4-dimethylphenyl)isophthalamide molecule, particularly the rotation around the amide C-N bonds, allows it to adopt different conformations, such as syn and anti arrangements of the carbonyl groups relative to the central phenyl ring. mdpi.com This conformational polymorphism can lead to different packing arrangements and, consequently, different crystal structures with varying properties.

Formation of Extended Structures (e.g., 1D Chains, 2D Layers)

The directional nature of the N-H···O=C hydrogen bonds in isophthalamides is a powerful tool for the construction of extended supramolecular structures. For N,N'-bis(2,4-dimethylphenyl)isophthalamide, the two amide groups per molecule can engage in hydrogen bonding with neighboring molecules, leading to the formation of one-dimensional (1D) chains or tapes. nih.govnih.gov

These 1D chains can further assemble into two-dimensional (2D) layers through weaker intermolecular interactions. The aromatic dimethylphenyl groups can participate in π-π stacking interactions, where the electron-rich aromatic rings of adjacent chains align with each other. dcu.ie Additionally, C-H···O and C-H···π interactions between the methyl groups and the aromatic rings or carbonyl oxygen atoms can link the 1D chains into a 2D network. The specific arrangement of these chains and the resulting 2D architecture will be influenced by the steric demands of the dimethylphenyl groups. In some cases, halogen bonding can also play a role in the formation of 2D sheets in analogous halogenated isophthalamides. mdpi.com

The table below summarizes the key intermolecular interactions and their expected roles in the formation of extended structures of N,N'-bis(2,4-dimethylphenyl)isophthalamide.

| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |

| Hydrogen Bonding | N-H | C=O | Primary driving force for 1D chain formation |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of 2D layers |

| C-H···O Interaction | C-H (methyl/aryl) | C=O | Linking of 1D chains into 2D layers |

| C-H···π Interaction | C-H (methyl) | Aromatic Ring | Further stabilization of the 3D architecture |

Crystal Engineering Towards Directed Molecular Packing

Crystal engineering provides a framework for the rational design of solid-state architectures with desired properties. For N,N'-bis(2,4-dimethylphenyl)isophthalamide, the principles of crystal engineering can be applied to control the molecular packing and, consequently, the macroscopic properties of the resulting crystals.

The key to directed molecular packing lies in the predictable nature of the supramolecular synthons formed by the amide groups. By understanding the preferred hydrogen-bonding patterns of isophthalamides, it is possible to predict how the molecules will assemble. The robust nature of the amide-amide hydrogen bond synthon makes it a reliable tool for constructing specific crystalline arrangements. researchgate.net

The 2,4-dimethylphenyl substituents also offer a handle for controlling the crystal packing. The size and position of the methyl groups can be varied to introduce steric constraints that favor certain packing motifs over others. For instance, the steric bulk of the methyl groups can prevent the formation of certain closely packed structures, leading to more open or porous frameworks. These substituents can also engage in specific weaker interactions that can be used to guide the assembly of the molecules into the desired three-dimensional structure. The analysis of Hirshfeld surfaces is a useful computational tool to investigate and quantify these different types of intermolecular interactions. dcu.ie

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the ground state properties of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

Upon obtaining the optimized geometry, a detailed analysis of the electronic structure can be performed. This includes the calculation of atomic charges and the distribution of electron density, which are key to understanding the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides an indication of the molecule's kinetic stability and its electronic excitation properties. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For N,N'-bis(2,4-dimethylphenyl)isophthalamide, DFT calculations would provide the energies of the HOMO and LUMO, allowing for the determination of the energy gap. The visualization of these orbitals would reveal the regions of the molecule involved in electron donation and acceptance.

Table 1: Hypothetical DFT Data for N,N'-bis(2,4-dimethylphenyl)isophthalamide

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

Vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and to assign specific vibrational modes to observed spectral bands. For N,N'-bis(2,a4-dimethylphenyl)isophthalamide, this would help in identifying the characteristic stretching and bending modes of the amide groups, the aromatic rings, and the methyl groups.

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure calculations, particularly for systems where electron correlation effects are significant. These methods could be employed for specific aspects of the N,N'-bis(2,4-dimethylphenyl)isophthalamide structure, such as refining the energy landscape or calculating precise interaction energies, to benchmark the results obtained from DFT.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of a system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide information about conformational changes, intermolecular interactions, and the bulk properties of materials.

For N,N'-bis(2,4-dimethylphenyl)isophthalamide, MD simulations could be used to explore its conformational landscape in different solvent environments or in the solid state. This would be particularly useful for understanding the flexibility of the molecule, the rotational barriers of the phenyl rings, and the nature of the hydrogen bonding patterns that might form in a condensed phase. Such simulations are crucial for understanding the macroscopic properties of materials derived from this compound, such as aromatic polyamides. nih.gov

Conformational Space Exploration

The conformational landscape of N,N'-bis(2,4-dimethylphenyl)isophthalamide is primarily dictated by the rotational freedom around the amide (C-N) and aryl-carbonyl (Ar-C) bonds. A thorough exploration of this space is crucial for identifying the most stable conformers, which in turn govern the molecule's properties and its ability to self-assemble.

Methodology: Computational chemists would typically employ methods like Density Functional Theory (DFT) to perform a potential energy surface (PES) scan. This involves systematically rotating key dihedral angles and calculating the energy at each step to identify low-energy conformations. Common software packages for this include Gaussian, TURBOMOLE, or similar quantum chemistry programs. chemrxiv.orgresearchgate.net

Expected Findings: Based on studies of similar isophthalamides, several key conformational isomers would be expected for N,N'-bis(2,4-dimethylphenyl)isophthalamide. The orientation of the two amide groups relative to the central isophthaloyl ring can lead to syn and anti conformers. nih.govnih.gov

Syn-anti Isomerism: The two carbonyl groups on the central phenyl ring can be oriented in a syn or anti fashion relative to each other. In many crystalline structures of similar molecules, an anti conformation is observed as it can minimize steric hindrance and optimize packing. nih.gov

Aryl Group Rotation: The 2,4-dimethylphenyl rings will likely be twisted out of the plane of the central ring to alleviate steric clashes between the ortho-methyl groups and the amide protons. DFT calculations would precisely determine these torsion angles. For a related compound, N,N'-Bis(2,5-dichlorophenyl)isophthalamide, the amide groups were found to be twisted away from the central benzene (B151609) ring by approximately 27-28 degrees. nih.gov

A data table summarizing the relative energies of the most stable conformers would be a standard output of such a study.

Table 1: Hypothetical Relative Energies of N,N'-bis(2,4-dimethylphenyl)isophthalamide Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-trans | ~180 | ~180 | 0.00 (Reference) |

| Anti-cis | ~180 | ~0 | Calculated Value |

| Syn-trans | ~0 | ~180 | Calculated Value |

| Syn-cis | ~0 | ~0 | Calculated Value |

(Note: This table is illustrative. Actual values would require specific DFT calculations.)

Dynamics of Intermolecular Interactions

Once the stable conformers are identified, molecular dynamics (MD) simulations can be used to study the dynamic behavior of these molecules and how they interact with each other in a condensed phase or in solution.

Methodology: MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of parameters describing the potential energy of the system. These simulations can reveal how molecules approach each other, form initial contacts, and rearrange into more stable assemblies.

Expected Findings: For N,N'-bis(2,4-dimethylphenyl)isophthalamide, MD simulations would likely show the dominant role of hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of neighboring molecules. These interactions are the primary driving force for the formation of one-dimensional tapes or chains. nih.gov The dimethylphenyl groups would influence the dynamics by sterically guiding the approach of molecules and potentially participating in weaker C-H···π interactions.

Intermolecular Interaction Energy Analysis

To quantify the strength of the interactions that hold the supramolecular structures together, a detailed energy analysis is performed.

Methodology: This analysis often involves techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which can identify and characterize weak interactions from the electron density. researchgate.net Energy decomposition analysis (EDA) can also be used to break down the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion forces. rsc.org

Table 2: Hypothetical Interaction Energies for a Dimer of N,N'-bis(2,4-dimethylphenyl)isophthalamide

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| N-H···O Hydrogen Bond | Calculated Value | Calculated Value |

| π-π Stacking | Calculated Value | Calculated Value |

| C-H···π Interaction | Calculated Value | Calculated Value |

(Note: This table is illustrative and requires specific computational analysis.)

Prediction of Supramolecular Assembly Pathways

By combining the knowledge of stable conformers and their interaction energies, it is possible to predict the most likely pathways for supramolecular assembly.

Methodology: This is a more complex task that can involve advanced simulation techniques or by analyzing the crystal packing of known analogues to infer the likely packing motifs. Crystal structure prediction (CSP) is a field dedicated to this, though it is computationally intensive.

Expected Findings: For N,N'-bis(2,4-dimethylphenyl)isophthalamide, the strong directionality of the N-H···O hydrogen bonds would likely lead to the formation of one-dimensional hydrogen-bonded chains. These chains would then pack into a three-dimensional crystal lattice, guided by the weaker van der Waals and C-H···π interactions involving the dimethylphenyl groups. The steric bulk of the methyl groups would play a crucial role in determining the final crystal packing arrangement, potentially leading to a less dense structure compared to non-substituted isophthalamides. The study of related structures suggests that isophthalamides are effective building blocks for creating predictable supramolecular architectures. nih.govnwhitegroup.com

Derivatization and Analogue Synthesis for Structure Function Relationship Studies

Modification of the Isophthalamide (B1672271) Core

The central phenyl ring of the isophthalamide unit serves as a scaffold that can be chemically modified to introduce new functionalities or alter the geometric and electronic nature of the molecule.

Introducing substituents onto the central benzene (B151609) ring of the isophthaloyl moiety is a direct method for tuning the molecule's properties. The nature and position of these substituents can enforce specific conformations and electronic distributions. For instance, the synthesis of related isophthalamide-based compounds, such as 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, demonstrates that the central ring can accommodate multiple bulky and functional groups. google.com

Systematic studies on aromatic polyamides have incorporated various substituents, including chloro and nitro groups, onto the diamine or diacid monomers before polymerization. psu.edu Applying this logic to N,N'-bis(2,4-dimethylphenyl)isophthalamide, one could synthesize analogues from substituted isophthaloyl chlorides (e.g., 5-nitroisophthaloyl chloride or 4-chloroisophthaloyl chloride). These modifications directly impact the electronic character of the carbonyl groups and can influence the planarity and rotational barriers of the amide bonds.

Table 1: Potential Substitutions on the Central Phenyl Ring and Their Predicted Effects

| Substituent (Position) | Chemical Nature | Predicted Effect on Properties |

| Nitro (-NO₂) at C5 | Strong Electron-Withdrawing | Increases acidity of ring protons, alters amide bond polarity, may enhance thermal stability. nih.gov |

| Amino (-NH₂) at C5 | Strong Electron-Donating | Increases basicity, provides a site for further derivatization, may affect hydrogen bonding. researchgate.net |

| Chloro (-Cl) at C4/C5 | Electron-Withdrawing, Halogen Bonding | Modifies electronic properties and intermolecular interactions, potentially affecting solubility. psu.edu |

| Tert-butyl at C5 | Bulky, Electron-Donating (weak) | Introduces steric bulk, disrupting crystal packing and potentially increasing solubility. nih.gov |

| Hydroxy (-OH) at C5 | Electron-Donating, H-Bonding | Provides a site for hydrogen bonding, influencing solubility and intermolecular networks. |

Heterocyclic Analogues

Replacing the central phenyl ring with a heterocyclic system is a powerful strategy for profoundly altering the molecule's three-dimensional structure and chemical behavior. Synthetic strategies often involve the use of heterocyclic dicarboxylic acids or their activated derivatives in condensation reactions. nih.govnih.gov For example, reacting 2,4-dimethylaniline (B123086) with pyridine-3,5-dicarbonyl dichloride would yield a pyridine-based analogue of the parent compound.

The introduction of a heterocycle like pyridine (B92270), furan, thiophene, or pyrazole (B372694) can introduce sites for hydrogen bonding, alter the angles between the amide linkages, and modify the electronic delocalization across the molecule. rsc.orgresearchgate.netresearchgate.net This can have significant consequences for anion binding, self-assembly, and the properties of resulting polymers.

Table 2: Potential Heterocyclic Cores and Their Structural Influence

| Heterocyclic Core | Key Features | Potential Influence on Molecular Structure |

| Pyridine-3,5-dicarboxamide | Basic Nitrogen Atom | Introduces a hydrogen bond acceptor site; alters the geometry from the 120° angle of the isophthaloyl ring. |

| Furan-2,5-dicarboxamide | Planar, Electron-Rich | Creates a more planar and compact core compared to the phenyl ring. |

| Thiophene-2,5-dicarboxamide | Planar, Sulfur Atom | Introduces a polarizable sulfur atom, potentially influencing intermolecular interactions. researchgate.net |

| Pyrazole-3,5-dicarboxamide | N-H Donor & N Acceptor | Provides both hydrogen bond donor and acceptor sites, promoting specific recognition and assembly events. rsc.org |

Variation of N-Aryl Substituents

The 2,4-dimethylphenyl groups are key determinants of the molecule's conformation and solubility. Modifying the substituents on these aryl rings allows for a fine-tuning of steric and electronic effects.

The electronic nature of substituents on the N-aryl rings can significantly influence the properties of the entire molecule. This is often quantified using Hammett constants (σ), which provide a measure of a substituent's electron-donating or electron-withdrawing ability. nih.gov Studies on related systems have shown a linear relationship between conformational energies and Hammett constants, indicating that electronic effects can dictate folding and conformational equilibria. nih.gov

Attaching electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or additional alkyl groups would increase the electron density on the amide nitrogen, potentially strengthening its hydrogen bonding capabilities. Conversely, adding electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) would decrease the electron density of the amide nitrogen, making the N-H proton more acidic and influencing the rotational barrier of the N-aryl bond. nih.govresearchgate.netrsc.org

Table 3: Electronic Effects of N-Aryl Substituents

| Substituent (Position) | Type | Hammett Constant (σ_para) | Predicted Electronic Impact |

| Methoxy (-OCH₃) at C4' | Strong EDG | -0.27 | Increases electron density on the amide nitrogen; may enhance H-bonding basicity. nih.gov |

| Nitro (-NO₂) at C4' | Strong EWG | +0.78 | Decreases electron density on the amide nitrogen; increases N-H acidity. nih.gov |

| Fluoro (-F) at C4' | Weak EWG (Inductive) | +0.06 | Modestly withdraws electron density. nih.gov |

| Trifluoromethyl (-CF₃) at C4' | Strong EWG | +0.54 | Significantly reduces electron density on the aromatic ring and amide nitrogen. |

| Methyl (-CH₃) at C4' | Weak EDG | -0.17 | Donates electron density through hyperconjugation. nih.gov |

Steric Hindrance and Conformational Impact of Substituents

The two methyl groups on the N-aryl substituents of N,N'-bis(2,4-dimethylphenyl)isophthalamide already impose significant steric hindrance. The ortho-methyl group, in particular, forces a non-planar conformation by preventing free rotation around the N-aryl bond, causing the phenyl ring to twist out of the plane of the amide group. mdpi.com

Altering the size and position of these substituents has a profound impact on the molecule's conformation. Replacing the ortho-methyl group with a larger group, such as an ethyl or isopropyl group, would increase the dihedral angle between the amide plane and the aryl ring. This increased twisting disrupts intermolecular packing and hydrogen bonding, which can lead to higher solubility. mdpi.com Conversely, removing the ortho-substituent would allow for a more planar conformation, likely increasing crystallinity and reducing solubility. Studies on related polyisophthalamides show that incorporating bulky groups like tert-butyl substituents leads to greater separation between polymer chains. nih.gov

Synthesis of Polymeric Analogues and Oligomers

Extending the monomeric unit into oligomers and polymers opens the door to creating materials with advanced thermal and mechanical properties. Aromatic polyamides, or aramids, are known for their exceptional strength and thermal resistance. psu.edumdpi.com

The synthesis of polymeric analogues typically involves the polycondensation of a diamine with a diacyl chloride. researchgate.net For example, poly(m-phenylene isophthalamide) is produced from m-phenylenediamine (B132917) and isophthaloyl chloride. psu.eduresearchgate.net High molecular weight polymers can be synthesized via several methods, including low-temperature solution polymerization, high-temperature polycondensation, and the in-situ silylation of diamines to enhance their nucleophilicity and achieve higher molecular weights. mdpi.com

The synthesis of well-defined oligomers can be achieved through methods like interfacial polycondensation, where careful control of stoichiometry can limit the chain length to a few monomeric units. researchgate.net Such oligomers are valuable as models for understanding the fundamental properties of the corresponding polymer and for applications where precise molecular structures are required. researchcommons.orgnih.gov

Table 4: Synthesis Methods for Polymeric and Oligomeric Analogues

| Method | Monomers Required | Typical Product | Key Characteristics |

| Low-Temperature Solution Polycondensation | Diamine + Diacyl Chloride | High Molecular Weight Polymer | Often used for aramids; reaction proceeds in a polar aprotic solvent (e.g., NMP). psu.edu |

| High-Temperature Solid-State Polycondensation | Dicarboxylic Acid + Diamine | High Molecular Weight Polymer | Solvent-free method, often performed in stages at high temperatures under vacuum. researchgate.net |

| In-situ Silylation Polycondensation | Silylated Diamine + Diacyl Chloride | Very High Molecular Weight Polymer | Silylation increases diamine reactivity, leading to higher inherent viscosities. mdpi.com |

| Interfacial Polycondensation | Diamine (aq. phase) + Diacyl Chloride (org. phase) | Oligomers or Polymers | Reaction occurs at the interface of two immiscible solvents; can be used to control molecular weight. researchgate.net |

Elucidation of Structure-Supramolecular Behavior Relationships

The supramolecular behavior of N,N'-diaryl isophthalamides, including "N,N'-bis(2,4-dimethylphenyl)isophthalamide," is intricately governed by a delicate balance of non-covalent interactions. These interactions, primarily hydrogen bonding, π-π stacking, and van der Waals forces, dictate the self-assembly of these molecules into higher-order structures. The synthesis of various derivatives and analogues allows for a systematic investigation into how specific structural modifications influence these interactions and, consequently, the resulting supramolecular architectures. Key structural aspects that are often varied include the nature and position of substituents on the peripheral aryl rings and the conformational flexibility of the isophthalamide core.

The amide functionalities of the isophthalamide core are potent hydrogen bond donors (N-H) and acceptors (C=O), which are fundamental to the formation of extended one-dimensional tapes or two-dimensional sheets. The relative orientation of the two amide groups with respect to the central isophthaloyl ring can be either syn or anti. This conformational choice, along with the twisting of the peripheral aryl rings, is highly sensitive to the steric and electronic effects of substituents.

In a systematic study of N,N'-di(5-X-pyridin-2-yl)isophthalamides (where X = H, F, Cl, Br, I), it was demonstrated that the nature of the substituent dramatically influences the solid-state aggregation. mdpi.comresearchgate.net The interplay between N-H···N(pyridine) hydrogen bonds, halogen bonding, and aromatic stacking leads to a variety of molecular conformations and packing arrangements. For example, the fluoro and bromo derivatives were found to be isostructural, forming 2D molecular sheets, whereas the chloro derivative exhibited a more complex packing with multiple molecular conformations present in the unit cell. mdpi.comresearchgate.net This highlights the subtle yet powerful role that peripheral substituents play in directing the supramolecular outcome.

The table below summarizes findings from the literature on how structural variations in N,N'-diaryl isophthalamide analogues affect their supramolecular behavior.

| Compound/Analogue Class | Structural Modification | Observed Supramolecular Behavior | Key Findings |

| N,N'-di(5-X-pyridin-2-yl)isophthalamides (X = H, F, Br, Cl, I) | Variation of halogen substituent on the pyridyl ring. | Formation of 2D molecular sheets, with conformations varying from syn/anti to anti/anti. mdpi.comresearchgate.net | The hierarchy of interactions (hydrogen bonding, halogen bonding) dictates the crystal packing. The chloro-derivative shows conformational polymorphism. mdpi.comresearchgate.net |

| N,N'-bis(2,5-dichlorophenyl)isophthalamide | Dichloro substitution on the N-phenyl rings. | Crystal packing is stabilized by weak intermolecular N-H···O interactions. The molecule adopts an anti orientation of the C=O groups. nih.gov | The two amide groups are significantly twisted away from the central benzene ring, and the dichlorophenyl rings are also twisted relative to the central ring. nih.gov |

| N-arylstearamides (aryl = phenyl, 4-tolyl, 4-acetylphenyl) | Introduction of small substituents (methyl, acetyl) on the N-phenyl ring of a long-chain amide. | Affects critical gelation concentration and thermal stability of organogels. nih.gov | N-H···O interactions are responsible for the primary 1D fiber formation, while van der Waals interactions lead to 3D fiber networks. Substituents modulate the strength of these interactions. nih.gov |

| General Isophthalamide Derivatives | General principles of derivatization. | Self-assembly into organic nanotubes. rsc.org | The inherent directionality of hydrogen bonding in isophthalamides can be harnessed to create hollow, self-assembled tubular structures. rsc.org |

These studies collectively demonstrate that the supramolecular behavior of N,N'-diaryl isophthalamides is highly tunable. For N,N'-bis(2,4-dimethylphenyl)isophthalamide, the methyl groups at the 2- and 4-positions would be expected to introduce specific steric constraints. The ortho-methyl group, in particular, would likely cause a significant twist in the N-phenyl ring relative to the amide plane, which could influence the hydrogen-bonding patterns and potentially favor the formation of more complex or less ordered aggregates compared to less substituted analogues. The para-methyl group, while less sterically demanding, would increase the molecule's hydrophobicity, which could be advantageous for gelation in nonpolar solvents. The elucidation of these precise relationships through the synthesis and analysis of a focused library of derivatives is a cornerstone of supramolecular chemistry.

Applications in Advanced Materials Science and Molecular Systems

Utilization in Polymer Chemistry and High-Performance Materials

The structural characteristics of N,N'-bis(2,4-dimethylphenyl)isophthalamide make it an excellent candidate for incorporation into high-performance polymers, where thermal stability, mechanical strength, and processability are critical.

While N,N'-bis(2,4-dimethylphenyl)isophthalamide in its base form is a diamide, it can be chemically modified to act as a monomer for polymerization. By introducing reactive functional groups, such as carboxylic acids or amines, onto its aromatic rings, it can be transformed into a diacid or diamine monomer. These functionalized monomers can then undergo polycondensation reactions to form advanced polymers.

For instance, a diimide-dicarboxylic acid monomer derived from a similar structural concept can be reacted with various aromatic diamines through direct polycondensation to synthesize poly(amide-imide)s (PAIs). researchgate.netresearchgate.net This reaction is often carried out in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) using condensing agents such as triphenyl phosphite (B83602) and pyridine (B92270). researchgate.net The resulting PAIs are known for their excellent thermal stability, high glass transition temperatures, and good solubility in organic solvents. researchgate.netresearchgate.net Similarly, a functionalized N,N'-bis(2,4-dimethylphenyl)isophthalamide monomer would be expected to yield polyamides or PAIs with comparable high-performance characteristics. The incorporation of such a bulky, pre-organized monomer unit can lead to polymers with moderate to high molecular weights and amorphous morphology. researchgate.netnih.gov

Table 1: Polymerization Potential of Functionalized N,N'-bis(2,4-dimethylphenyl)isophthalamide

| Polymer Type | Required Monomer Functionalization | Typical Reaction | Expected Polymer Properties |

|---|---|---|---|

| Polyamide | Introduction of two amine (-NH2) groups | Polycondensation with a dicarboxylic acid | High thermal stability, good mechanical strength, improved solubility. |

The amide linkages (-NHCO-) within the N,N'-bis(2,4-dimethylphenyl)isophthalamide structure are inherently rigid and planar. This rigidity, coupled with the ability to form strong intermolecular hydrogen bonds, significantly influences the morphology of polymers derived from it.

Key impacts of the rigid amide linkages include:

Chain Stiffness: The rigid amide groups restrict bond rotation along the polymer backbone, leading to stiff-chain polymers.

Thermal Stability: Wholly aromatic polyamides are renowned for their exceptional thermal stability and mechanical properties, which stem from the rigidity of the polymer chains and strong intermolecular forces. nih.gov

High Glass Transition Temperature (Tg): The limited chain mobility results in high glass transition temperatures, often in the range of 210°C to 276°C for related aromatic polyamides and poly(amide-imide)s. researchgate.netnih.gov

Solubility and Processability: While extreme rigidity can lead to poor solubility and difficult processing, the presence of the bulky 2,4-dimethylphenyl substituents on the N,N'-bis(2,4-dimethylphenyl)isophthalamide unit helps to disrupt chain packing. nih.gov This steric hindrance can prevent crystallization, leading to amorphous polymers with enhanced solubility in common organic solvents like NMP, N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO), thereby improving processability. researchgate.netnih.gov

Supramolecular polymers are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, rather than covalent bonds. The N,N'-bis(2,4-dimethylphenyl)isophthalamide molecule is well-suited for constructing such systems. The two amide groups are powerful hydrogen-bonding motifs, capable of forming strong and directional interactions that can drive the self-assembly of individual molecules into long, polymer-like chains. nih.gov

The formation of these supramolecular structures is a dynamic process. nih.gov The phenyl and isophthaloyl rings can further stabilize the assemblies through π-π stacking interactions. The specific geometry of the isophthalamide (B1672271) core and the steric influence of the dimethylphenyl groups would precisely control the self-assembly process, potentially leading to the formation of well-defined nanostructures like fibers or ribbons. nih.govrsc.org The principles of supramolecular polymerization have been demonstrated with various molecules where hydrogen bonding between amide moieties is the key driving force for assembly. nih.gov

Integration into Coordination Complexes and Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov By functionalizing N,N'-bis(2,4-dimethylphenyl)isophthalamide, it can be designed to act as a sophisticated ligand for building coordination polymers and MOFs. researchgate.netiitbbs.ac.in

To be used as a primary linker in MOFs, N,N'-bis(2,4-dimethylphenyl)isophthalamide would need to be modified to include typical coordinating groups, such as carboxylates or nitrogen-containing heterocycles (e.g., pyridyl groups).

Carboxylate Functionalization: Introducing carboxylic acid groups onto the isophthaloyl core would transform the molecule into a multidentate carboxylate ligand, capable of bridging multiple metal centers to form robust 3D frameworks.

Pyridyl Functionalization: Appending pyridyl rings to the molecule would create a versatile N-donor ligand. Bis-pyridyl-bis-amide ligands have been successfully used to create a variety of coordination polymers, where the pyridyl nitrogens coordinate to the metal ions. mdpi.com

Even without modification, the carbonyl oxygen atoms of the amide groups in N,N'-bis(2,4-dimethylphenyl)isophthalamide can act as coordination sites for metal ions, making it a potential secondary or modulating ligand in more complex structures. mdpi.comnih.gov

When integrated into a metal complex, both the amide and aryl components of the N,N'-bis(2,4-dimethylphenyl)isophthalamide ligand play crucial roles in defining the final structure.